molecular formula C2F3NO B14251884 (Fluorocarbonyl)carbonimidoyl CAS No. 402920-65-4

(Fluorocarbonyl)carbonimidoyl

Cat. No.: B14251884
CAS No.: 402920-65-4
M. Wt: 111.02 g/mol
InChI Key: OXBNTWANESEVKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Fluorocarbonyl)carbonimidoyl is a unique compound characterized by the presence of both fluorocarbonyl and carbonimidoyl functional groups. This compound has garnered significant interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of fluorine atoms imparts unique properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Fluorocarbonyl)carbonimidoyl can be achieved through several methods. One common approach involves the reaction of polyfluoroaryl-amines with halomethanes in the presence of Lewis acids such as aluminum chloride. This method yields high amounts of the desired product under ordinary temperature conditions . Another method involves the high-temperature chlorination of carbamoyl chlorides and N-methyl amines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. The use of advanced fluorination techniques and optimized reaction conditions ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: (Fluorocarbonyl)carbonimidoyl undergoes various chemical reactions, including nucleophilic substitution, addition, and oxidation-reduction reactions. The presence of fluorine atoms influences the reactivity and selectivity of these reactions .

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide and potassium cyanide are commonly used. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation-Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used under controlled conditions.

    Addition Reactions: Reagents such as Grignard reagents and organolithium compounds are employed in these reactions.

Major Products: The major products formed from these reactions include various fluorinated derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .

Scientific Research Applications

(Fluorocarbonyl)carbonimidoyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Fluorocarbonyl)carbonimidoyl involves its interaction with specific molecular targets. For instance, benzyloxy carbonimidoyl dicyanide derivatives have been shown to inhibit the type III secretion system in Gram-negative bacteria. This inhibition occurs through the blocking of effector protein secretion, thereby reducing bacterial virulence . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in research.

Comparison with Similar Compounds

Uniqueness: (Fluorocarbonyl)carbonimidoyl stands out due to the presence of both fluorocarbonyl and carbonimidoyl groups, which impart unique reactivity and stability.

Properties

CAS No.

402920-65-4

Molecular Formula

C2F3NO

Molecular Weight

111.02 g/mol

IUPAC Name

N-(difluoromethylidene)carbamoyl fluoride

InChI

InChI=1S/C2F3NO/c3-1(4)6-2(5)7

InChI Key

OXBNTWANESEVKW-UHFFFAOYSA-N

Canonical SMILES

C(=NC(=O)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.